molecular formula C22H22BrIN2O4 B286292 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione

3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B286292
M. Wt: 585.2 g/mol
InChI Key: GMJPJYQWVJJRIA-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione is a potential drug candidate that has been the subject of significant research in recent years. This compound has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione is not yet fully understood. However, it is believed that the compound works by inhibiting specific enzymes or proteins that are involved in the development of various diseases. It may also work by modulating the immune system and reducing inflammation in the body.
Biochemical and Physiological Effects:
The compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its potential to be used in the treatment of various diseases. It has also been shown to be relatively easy to synthesize and has good stability. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are many future directions for research on 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its potential use in the treatment of various diseases.
2. Investigation of the potential side effects and toxicity of this compound to determine safe dosage levels.
3. Exploration of the potential use of this compound in the treatment of neurological disorders.
4. Development of new derivatives of this compound to improve its efficacy and reduce potential side effects.
5. Investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, the compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects and toxicity. However, this compound represents a potential new drug candidate that could have significant therapeutic benefits.

Synthesis Methods

The synthesis of 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-(4-bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene) hydantoin with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.

Scientific Research Applications

The compound 3-(4-Bromobenzyl)-5-(4-sec-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of extensive research due to its potential use in the treatment of various diseases. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C22H22BrIN2O4

Molecular Weight

585.2 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C22H22BrIN2O4/c1-4-13(2)30-20-17(24)9-15(11-19(20)29-3)10-18-21(27)26(22(28)25-18)12-14-5-7-16(23)8-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,28)/b18-10+

InChI Key

GMJPJYQWVJJRIA-VCHYOVAHSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1I)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC

SMILES

CCC(C)OC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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